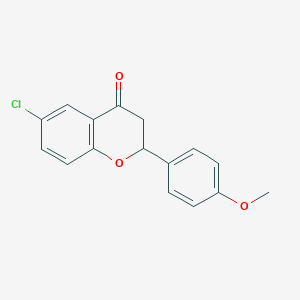

4'-Methoxy-6-chloroflavanone

Description

Properties

CAS No. |

56949-40-7 |

|---|---|

Molecular Formula |

C16H13ClO3 |

Molecular Weight |

288.72 g/mol |

IUPAC Name |

6-chloro-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H13ClO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-8,16H,9H2,1H3 |

InChI Key |

OVWGEDDPPJWELB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Methoxy 6 Chloroflavanone Analogues

Classical Synthesis Approaches

Classical methods for synthesizing flavanones have been well-established for many years and are still widely used due to their reliability and scalability. These approaches typically involve a two-step process: the formation of a chalcone (B49325) intermediate followed by its cyclization to the flavanone (B1672756) ring system.

The Claisen-Schmidt condensation is a cornerstone of flavanone synthesis. ajptonline.comnih.gov This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone. nih.gov For the synthesis of 4'-Methoxy-6-chloroflavanone, this would involve the reaction of 2'-hydroxy-5'-chloroacetophenone with 4-methoxybenzaldehyde.

The general reaction is as follows:

Step 1: Claisen-Schmidt Condensation

Reactants: 2'-hydroxy-5'-chloroacetophenone and 4-methoxybenzaldehyde.

Catalyst: A base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like methanol (B129727) or ethanol. researchgate.net

Product: 2'-hydroxy-5'-chloro-4-methoxychalcone.

Once the chalcone intermediate is formed, it undergoes an intramolecular cyclization to yield the flavanone. This cyclization can be promoted under acidic or basic conditions.

Step 2: Cyclization

Acid-Catalyzed Cyclization: The chalcone is treated with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in a suitable solvent.

Base-Catalyzed Cyclization: Alternatively, the cyclization can be achieved by refluxing the chalcone in a basic medium, such as a solution of sodium acetate (B1210297) in ethanol. researchgate.netnih.gov

Table 1: Illustrative Reaction Conditions for Claisen-Schmidt Condensation and Cyclization

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2'-hydroxy-5'-chloroacetophenone, 4-methoxybenzaldehyde | 50% aq. KOH | Ethanol | 25-30 | 12-24 | 85-95 |

| 2 | 2'-hydroxy-5'-chloro-4-methoxychalcone | Conc. H₂SO₄ | Methanol | 60-70 | 4-6 | 70-80 |

| 2 | 2'-hydroxy-5'-chloro-4-methoxychalcone | NaOAc | Ethanol | 78 | 8-12 | 75-85 |

Base-catalyzed cyclization of 2'-hydroxychalcones is a widely employed method for the synthesis of flavanones. nih.gov The reaction proceeds via a Michael addition, where the phenoxide ion attacks the α,β-unsaturated ketone system of the chalcone, leading to the formation of the flavanone ring. researchgate.net Various bases can be used to catalyze this reaction, including sodium acetate, sodium hydroxide, and potassium carbonate. researchgate.netnih.gov The choice of base and solvent can significantly impact the reaction rate and yield. For instance, stronger bases like sodium hydroxide can lead to faster reaction times but may also promote side reactions. Milder bases like sodium acetate often provide cleaner reactions and good yields, albeit with longer reaction times. researchgate.net

Advanced Synthesis Technologies

To overcome some of the limitations of classical synthesis, such as long reaction times and the use of harsh reagents, more advanced technologies have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. orientjchem.orgscielo.brsemanticscholar.org In the context of flavanone synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields. iosrphr.orgnih.gov This technique can be applied to both the Claisen-Schmidt condensation and the subsequent cyclization step. researchgate.net The rapid heating provided by microwaves can lead to a more uniform energy distribution, minimizing the formation of byproducts. researchgate.net Solvent-free microwave-assisted synthesis, where the reactants are adsorbed onto a solid support like silica (B1680970) gel or alumina, offers an environmentally friendly alternative to traditional solvent-based methods. scielo.br

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Flavanone Analogue

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 10 hours | 72 | iosrphr.org |

| Microwave Irradiation | 8 minutes | 89 | iosrphr.org |

Influence of Substituent Patterns on Synthetic Yields and Pathway Selectivity

The nature and position of substituents on both the acetophenone (B1666503) and benzaldehyde rings play a crucial role in determining the yield and selectivity of the reaction.

Electron-donating groups (like the methoxy (B1213986) group at the 4'-position) on the benzaldehyde ring generally increase the reactivity of the carbonyl group, facilitating the initial condensation step and often leading to higher yields of the chalcone. nih.gov

In the case of 4'-Methoxy-6-chloroflavanone, the electron-donating methoxy group on the B-ring and the electron-withdrawing chloro group on the A-ring will have a combined effect on the reaction kinetics and thermodynamics. The methoxy group is expected to enhance the rate of the Claisen-Schmidt condensation, while the chloro group's influence on the cyclization step would need to be empirically determined to optimize the reaction conditions. Studies have shown that electron-donating substituents can increase reaction yields but may decrease enantioselectivities in asymmetric syntheses. nih.gov

Combinatorial Synthesis Approaches for Flavanone Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds for drug discovery and other applications. acs.orgnih.govstanford.edu By systematically varying the substituents on the A and B rings of the flavanone scaffold, a diverse library of 4'-Methoxy-6-chloroflavanone analogues can be generated.

This can be achieved by reacting a single 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-chloroacetophenone) with a variety of substituted benzaldehydes, or vice versa. acs.org Solid-phase synthesis techniques can be employed to streamline the process of reaction, work-up, and purification. nih.gov The resulting library of flavanone analogues can then be screened for biological activity, allowing for the rapid identification of structure-activity relationships. The combinatorial biosynthesis of flavones and flavonols in microorganisms like E. coli also presents a promising avenue for generating diverse flavonoid libraries. nih.gov

In Vitro Biological Activity Profiles and Mechanistic Elucidations of 4 Methoxy 6 Chloroflavanone Analogues

Anticancer Mechanisms

Methoxyflavone analogues demonstrate significant cytotoxic activity in various cancer cell lines by targeting key proteins, facilitating ligand-protein binding, and activating downstream signaling pathways that culminate in cell death. mdpi.comnih.gov

Regulation of Cellular Proliferation and Cell Cycle Progression (e.g., G1/S Phase Arrest)

Analogues of 4'-Methoxy-6-chloroflavanone have been shown to be potent inhibitors of cancer cell proliferation by inducing cell cycle arrest at critical checkpoints.

4'-Chloroflavanone (B1207093) : This analogue demonstrates greater potency than the parent flavanone (B1672756) in inhibiting the growth of human breast cancer cells (MCF-7 and MDA-MB-453). nih.gov Treatment with 4'-chloroflavanone leads to cell cycle arrest at the G1/S transition phase. nih.gov

6-Methoxyflavone (B191845) : In studies involving HeLa cervical cancer cells, 6-methoxyflavone was found to inhibit cell proliferation by inducing a marked arrest in the S-phase of the cell cycle. nih.gov

5-Methoxyflavanone : This compound inhibits the growth of HCT116 human colon cancer cells and induces cell cycle arrest at the G2/M phase. nih.gov

| Compound | Cell Line | Effect | Phase of Arrest |

|---|---|---|---|

| 4'-Chloroflavanone | MCF-7, MDA-MB-453 (Breast Cancer) | Inhibition of Proliferation | G1/S Phase |

| 6-Methoxyflavone | HeLa (Cervical Cancer) | Inhibition of Proliferation | S Phase |

| 5-Methoxyflavanone | HCT116 (Colon Cancer) | Inhibition of Proliferation | G2/M Phase |

Induction of Apoptosis Pathways (e.g., Caspase-3, Cytochrome c Activation)

The induction of apoptosis, or programmed cell death, is a primary mechanism behind the anticancer activity of these flavanone analogues.

4'-Chloroflavanone : This compound is suggested to induce apoptosis in human breast cancer cells. nih.gov Mechanistic studies show that it increases the expression of cytochrome c. nih.gov The activation of cytochrome c and its subsequent downstream target, caspase-3, is considered a key step in the apoptotic process initiated by 4'-chloroflavanone. nih.gov

6-Methoxyflavone : Transcriptome sequencing and biomarker assays have demonstrated that 6-methoxyflavone can induce apoptosis in HeLa cells. tandfonline.comnih.gov The apoptotic mechanism involves the PERK/EIF2α/ATF4/CHOP pathway, which is linked to endoplasmic reticulum stress. tandfonline.comnih.gov In some instances, the release of cytochrome c was observed, which subsequently inhibited APAF-1 mRNA expression before caspase cleavage. mdpi.com

Chalcone (B49325) Analogues : Chalcone derivatives, which are structurally related to flavanones, have also been shown to induce apoptosis. For instance, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone down-regulates the anti-apoptotic protein Bcl-2 in K562 leukemia cells, tipping the balance towards cell death. researchgate.net Other methoxy-chalcone derivatives have been found to activate caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

Modulation of Key Regulatory Proteins (e.g., p53, p21Cip1, CDK4, Cyclin D)

The ability of flavanone analogues to halt the cell cycle is directly linked to their modulation of crucial regulatory proteins.

4'-Chloroflavanone : The G1/S phase arrest induced by this compound in breast cancer cells is associated with the activation of the tumor suppressor protein p53. nih.gov This activation leads to an increase in its downstream target, p21Cip1, which is a cyclin-dependent kinase (CDK) inhibitor. nih.govnih.gov Consequently, a decrease in the expression of CDK4 and Cyclin D is observed, preventing the cell from transitioning from the G1 to the S phase. nih.gov

6-Methoxyflavone : The S-phase arrest in HeLa cells caused by 6-methoxyflavone is mediated through the CCNA2/CDK2/p21CIP1 pathway. nih.govtandfonline.com While it did not significantly affect p53, CDK4, or Cyclin D1 levels, it specifically targeted this pathway to exert its cell cycle inhibitory effects. nih.gov

5-Methoxyflavanone : In HCT116 colon cancer cells, this analogue activates a DNA damage response, leading to the accumulation of p53. nih.gov This suggests that the ATM/Chk2/p53/p21 checkpoint pathway is involved in its mechanism of action. nih.gov

| Compound | Key Proteins Modulated | Resulting Effect |

|---|---|---|

| 4'-Chloroflavanone | ↑ p53, ↑ p21Cip1, ↓ CDK4, ↓ Cyclin D | G1/S Phase Arrest |

| 6-Methoxyflavone | Modulation of CCNA2/CDK2/p21CIP1 pathway | S Phase Arrest |

| 5-Methoxyflavanone | ↑ p53, activation of ATM/Chk2 pathway | G2/M Phase Arrest |

Role of Oxidative Stress Generation and Reactive Oxygen Species (ROS) Pathways

The relationship between methoxyflavone analogues and oxidative stress is complex. Flavonoids are well-known for their antioxidant properties and their ability to scavenge free radicals, thereby reducing cellular ROS levels. mdpi.com However, some anticancer mechanisms involve the generation of ROS to induce damage and apoptosis in cancer cells. For instance, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone has been shown to result in ROS production, which triggers apoptosis through mitochondrial cytochrome c release. jfda-online.com While specific studies detailing the role of ROS in the activity of 4'-Methoxy-6-chloroflavanone are limited, it represents a plausible pathway for its anticancer effects, either through ROS scavenging in healthy cells or ROS generation in tumor cells.

Ligand-Protein Binding Mechanisms and Downstream Signaling Pathways

The biological activity of methoxyflavone analogues is fundamentally dependent on their interaction with protein targets. The presence and position of the methoxy (B1213986) group on the flavone (B191248) structure are critical for this binding. mdpi.comnih.gov The methoxy group can enhance the lipophilic nature of the molecule, which impacts its ability to cross cell membranes and interact with intracellular targets. mdpi.comnih.gov

Molecular docking studies have provided further insight into these interactions. For example, 6-methoxyflavone has been shown to have a strong binding affinity for CDK2. nih.govtandfonline.com This direct ligand-protein interaction underpins the mechanism of S-phase arrest observed with this compound, as the binding inhibits the kinase activity of CDK2, preventing cell cycle progression. nih.govtandfonline.com The binding to such protein markers initiates a cascade of downstream signaling events, ultimately leading to the observed anticancer effects like cell cycle arrest and apoptosis. mdpi.comnih.gov

Anti-inflammatory Mechanisms

Polymethoxyflavones (PMFs) and their analogues have demonstrated significant anti-inflammatory properties in various in vitro models. nih.gov Their mechanism of action involves the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.

Flavones can impinge on several critical signaling pathways to reestablish immune homeostasis, including the NF-κB, STAT, and COX-2 pathways. nih.govmdpi.com Studies on various polymethoxyflavones have shown they can significantly down-regulate the expression of a panel of genes involved in the inflammatory response. sciopen.com

Key anti-inflammatory actions include:

Inhibition of Inflammatory Mediators : PMFs effectively repress the production of nitric oxide (NO) and prostaglandin (B15479496) E2. nih.gov They also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). jfda-online.comnih.gov

Suppression of Pro-inflammatory Cytokines : The production of crucial pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), is markedly decreased by treatment with these compounds. nih.govnih.gov

Modulation of Signaling Pathways : The anti-inflammatory effects are mediated through the repression of key signaling cascades. PMFs have been shown to inhibit the NF-κB and MAPK signaling pathways. nih.govnih.gov For example, 3,5,6,7,3',4'-hexamethoxyflavone decreases the nuclear translocation of NF-κB and inhibits the phosphorylation of ERK, a component of the MAPK pathway. nih.gov Other pathways modulated by flavone analogues include the JAK-STAT, IL-17, and TNF signaling pathways. mdpi.com

| Target Category | Specific Targets Inhibited/Suppressed by PMF Analogues |

|---|---|

| Inflammatory Enzymes | iNOS, COX-2 |

| Inflammatory Cytokines | TNF-α, IL-1β, IL-6 |

| Signaling Pathways | NF-κB, MAPK (ERK), JAK-STAT, IL-17, TNF |

Inhibition of Nitric Oxide (NO) Production

A primary indicator of the anti-inflammatory potential of a compound is its ability to inhibit the production of nitric oxide (NO) in activated macrophages. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response. nih.govnih.gov

Various synthetic flavones and their derivatives have been shown to effectively inhibit NO production. nih.gov Studies on related methoxylated flavonoids and chalcones have demonstrated a significant reduction in NO release from LPS-stimulated macrophages. nih.govresearchgate.netresearchgate.net For instance, certain methoxyflavones isolated from Inula britannica were found to suppress NO levels in these cells. mdpi.com The inhibitory mechanism is often attributed to the downregulation of iNOS expression rather than direct inhibition of the enzyme's activity. nih.gov The structural features of flavonoids, including the substitution patterns on their A and B rings, play a crucial role in their NO-inhibitory activity. nih.gov While direct IC50 values for 4'-Methoxy-6-chloroflavanone are not extensively documented in the reviewed literature, the activity of analogous compounds suggests a potential for potent NO inhibition. nih.govscienceopen.com

Modulation of Inflammatory Mediators and Signaling Cascades (e.g., NF-κB, iNOS, COX-2, TNF-α)

The anti-inflammatory effects of flavanone analogues are intrinsically linked to their ability to interfere with critical signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of iNOS, cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov

Research on various flavonoids demonstrates their capacity to suppress the activation of NF-κB. nih.govselleck.co.jp This inhibition prevents the translocation of NF-κB subunits into the nucleus, thereby blocking the transcription of its target genes. nih.govresearchgate.net For example, 4',6-dihydroxy-4-methoxyisoaurone, a structurally related compound, was shown to suppress NF-κB activation by inhibiting IκB kinase (IKK) activation and the expression of adaptor proteins TRAF2 and RIP1. nih.gov This leads to a downstream reduction in the expression of iNOS and COX-2, the enzymes responsible for producing NO and prostaglandins, respectively. nih.govnih.gov

Furthermore, flavonoids can suppress the production of key inflammatory cytokines. nih.gov Studies on compounds like flavokawain A and fisetin (B1672732) have shown significant inhibition of TNF-α, IL-1β, and IL-6 production in LPS-stimulated macrophages. nih.govnih.gov This modulation of inflammatory mediators is often achieved through the blockade of not only NF-κB but also other signaling pathways like the mitogen-activated protein kinase (MAPK) cascades (JNK, p38, ERK). nih.govresearchgate.netnih.gov

| Mediator/Pathway | Observed Effect of Analogous Flavonoids | General Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | Downregulation of iNOS enzyme expression |

| NF-κB | Inhibition of activation and nuclear translocation | Suppression of IκBα phosphorylation and degradation |

| iNOS | Suppression of expression | Inhibition of NF-κB and MAPK signaling pathways |

| COX-2 | Suppression of expression and activity | Inhibition of NF-κB and MAPK signaling pathways |

| TNF-α | Reduction in production/secretion | Blockade of upstream signaling cascades (NF-κB, AP-1) |

Enzyme Inhibition Modalities

Flavonoids are well-recognized as inhibitors of various enzyme systems, a property that contributes significantly to their biological activities. The specific structure of 4'-Methoxy-6-chloroflavanone, featuring a chlorinated A-ring and a methoxylated B-ring, suggests potential interactions with several key enzymes.

Mechanisms of Cytochrome P450 (CYP) Isoform Inhibition

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs. nih.gov Inhibition of these enzymes is a primary cause of drug-drug interactions. nih.gov Flavonoids are known to be potent inhibitors of several CYP isoforms, particularly those in the CYP1 family (CYP1A1, CYP1A2, 1B1). mdpi.com

The mechanism of inhibition can vary. For instance, α-naphthoflavone, a prototype flavonoid, inhibits CYP1A1 through a classical competitive mechanism, while it stimulates CYP3A4 by binding to and activating an inactive subpopulation of the enzyme. nih.gov The inhibitory profile and selectivity of flavonoids against different CYP isoforms are highly dependent on their substitution patterns. mdpi.com For example, the introduction of a 4'-methoxy group into a 5,7-dihydroxyflavone structure has been shown to yield active inhibitors of CYP1B1. mdpi.com While specific studies on 4'-Methoxy-6-chloroflavanone are limited, its structure suggests it could act as an inhibitor of one or more CYP isoforms, a crucial consideration in pharmacology. youtube.comcriver.com

Characterization of Reversible and Irreversible Enzyme Inhibition

Enzyme inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors bind to the enzyme through noncovalent interactions and can be easily removed, allowing the enzyme to regain activity. sigmaaldrich.com This category includes competitive, non-competitive, and uncompetitive inhibition. sigmaaldrich.com

Irreversible inhibition, in contrast, often involves the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to a long-lasting loss of activity. nih.gov A specific type of irreversible inhibition is mechanism-based inhibition (or suicide inhibition), where the enzyme metabolizes the inhibitor into a reactive species that then inactivates the enzyme. nih.govresearchgate.net Functional groups like terminal alkenes, acetylenes, and furans can lead to mechanism-based inhibition of CYPs. researchgate.net The nature of inhibition—whether it is reversible or irreversible—has significant implications for the duration and management of potential drug interactions. nih.gov Kinetic analysis is required to determine the precise mode of inhibition (e.g., competitive, non-competitive) and whether it is reversible or irreversible. nih.govnih.gov

| Inhibition Type | Description | Key Characteristics |

|---|---|---|

| Competitive (Reversible) | Inhibitor binds to the active site, competing with the substrate. | Can be overcome by increasing substrate concentration. Increases Km, Vmax remains unchanged. |

| Non-competitive (Reversible) | Inhibitor binds to an allosteric site, not affecting substrate binding. | Cannot be overcome by increasing substrate concentration. Decreases Vmax, Km remains unchanged. |

| Mechanism-Based (Irreversible) | Inhibitor is converted to a reactive metabolite by the enzyme, which then covalently binds to and inactivates the enzyme. | Time-dependent and results in a permanent loss of enzyme activity. |

Interaction with Other Relevant Enzyme Targets (e.g., Xanthine (B1682287) Oxidase)

Beyond CYPs, flavonoids interact with a range of other enzymes. Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.commdpi.com Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. scispace.com

| Compound (Analogue) | Enzyme Target | Reported IC50 / Activity | Mode of Inhibition |

|---|---|---|---|

| 3,5,7,4',5'-Pentamethoxyflavone | Xanthine Oxidase | IC50 of 0.9 mM | Competitive/Non-competitive Mixed Type nih.gov |

| 3',4',5,7-Tetramethoxyflavone | Xanthine Oxidase | IC50 > 4 mM | Competitive/Non-competitive Mixed Type nih.gov |

| Fisetin | Xanthine Oxidase | Potent Inhibitor | Not specified in reviewed text mdpi.com |

| Luteolin | Xanthine Oxidase | Potent Inhibitor | Not specified in reviewed text mdpi.com |

Neuropharmacological Interactions

Currently, there is a lack of specific research in the public domain detailing the direct neuropharmacological interactions of 4'-Methoxy-6-chloroflavanone. While the broader class of flavonoids has been investigated for various effects on the central nervous system, including neuroprotection and modulation of neurotransmitter systems, specific data for this particular chlorinated and methoxylated flavanone is not available in the reviewed literature. This represents an area where further investigation is required to fully characterize the compound's biological activity profile.

Modulation of Gamma-Aminobutyric Acid Type A (GABA_A) Receptor Activity and Benzodiazepine (B76468) Binding Sites

Flavanone analogues have demonstrated significant activity as modulators of Gamma-Aminobutyric Acid Type A (GABA_A) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. mdpi.com These receptors are pentameric ligand-gated ion channels that can be allosterically modulated by various substances, including benzodiazepines. mdpi.combohrium.com The binding pocket for benzodiazepines is located at the interface between the α and γ subunits of the GABA_A receptor. bohrium.comclinpgx.org

Research into flavanone analogues, such as 6-methoxyflavanone (B191839), reveals their role as positive allosteric modulators of GABA responses. nih.gov 6-methoxyflavanone enhances the action of GABA at human recombinant α1β2γ2L and α2β2γ2L GABA_A receptors. nih.gov This modulation occurs in a flumazenil-insensitive manner, suggesting an interaction with a novel allosteric site on the receptor, distinct from the classical benzodiazepine binding site. nih.govresearchgate.net Despite this, 6-methoxyflavanone has been shown to inhibit the binding of [3H]-flunitrazepam, a benzodiazepine site agonist, to rat brain membranes. nih.gov

Structure-activity relationship studies indicate that substitutions on the flavanone core are critical for activity. For instance, 6-methylflavanone (B1209071) also acts as a flumazenil-insensitive positive modulator and shows greater efficacy at α2β2γ2L receptors compared to α1β2γ2L receptors. nih.govdntb.gov.ua In contrast, some chlorinated flavonoid analogues, such as 6-chloro-3′-nitroflavone, have been found to act as antagonists at the benzodiazepine binding site, inhibiting [3H]flunitrazepam binding without demonstrating intrinsic activity. researchgate.net The nature and position of substituents, such as methoxy and chloro groups, on the flavonoid scaffold significantly influence the affinity and modulatory effects at the GABA_A receptor. nih.gov

Table 1: Activity of Flavanone Analogues at GABA_A Receptors

| Compound | Receptor Subtype(s) | Observed Effect | Reference |

|---|---|---|---|

| 6-Methoxyflavanone | α1β2γ2L, α2β2γ2L | Positive allosteric modulator; Inhibits [3H]-flunitrazepam binding. | nih.gov |

| 6-Methylflavanone | α1β2γ2L, α2β2γ2L | Positive allosteric modulator, more efficacious at α2-containing subtypes. | nih.gov |

| 6-Chloro-3′-nitroflavone | Not specified | Antagonist at benzodiazepine binding sites. | researchgate.net |

Antimicrobial Action Mechanisms

Inhibition of Bacterial Growth (e.g., Escherichia coli)

Flavonoid compounds are known to possess antibacterial properties that are exerted through various mechanisms of action. nih.gov One of the key mechanisms involves the disruption of bacterial energy metabolism. Studies on bioflavonoids have shown they can inhibit the F1Fo-ATP synthase in Escherichia coli. nih.gov This enzyme is crucial for bacterial energy production, and its inhibition can lead to a depletion of cellular ATP, ultimately hindering bacterial growth and survival. nih.gov

Other proposed mechanisms for the antibacterial action of phytochemicals like flavonoids include the disruption of the bacterial cell wall and membrane structure. nih.gov This can increase cell permeability, leading to the leakage of essential intracellular components and subsequent cell death. For example, some flavonoids can interact with peptidoglycan, inhibiting cell wall biosynthesis. nih.gov MurF, an essential enzyme in the biosynthesis of the bacterial cell wall, has been identified as a target for inhibitors, and its disruption leads to an accumulation of cell wall precursors and a reduction in the final product, ultimately causing cell lysis in permeable E. coli strains. nih.gov

**Table 2: Potential Antibacterial Mechanisms of Flavonoid Analogues against *E. coli***

| Mechanism of Action | Cellular Target | Consequence | Reference |

|---|---|---|---|

| Inhibition of Energy Metabolism | F1Fo-ATP synthase | Depletion of cellular ATP, inhibition of growth. | nih.gov |

| Cell Wall Disruption | Peptidoglycan biosynthesis (e.g., MurF enzyme) | Increased cell permeability, leakage of contents, cell lysis. | nih.govnih.gov |

| Efflux Pump Inhibition | Efflux pumps | Increased intracellular concentration of antibacterial agent. | nih.gov |

Inhibition of Fungal Growth (e.g., Saccharomyces cerevisiae, Cryptococcus neoformans)

The antifungal activity of flavonoid analogues involves distinct mechanisms that target essential fungal cellular processes. In yeasts like Saccharomyces cerevisiae, weak acid preservatives have been shown to inhibit growth by increasing lag and doubling times. nih.gov While the specific action of 4'-Methoxy-6-chloroflavanone is not detailed, related compounds often act by disrupting membrane integrity and function.

Against the pathogenic yeast Cryptococcus neoformans, a primary target for many antifungal agents is the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net Inhibition of enzymes in the ergosterol biosynthetic pathway, such as lanosterol (B1674476) 14-α-demethylase, disrupts membrane fluidity and function, leading to fungal cell death. researchgate.net Some novel antimicrobial compounds have been shown to cause structural changes to the cell wall and membranes of C. neoformans, resulting in the leakage of internal contents and cell lysis. frontiersin.org The accumulation of specific glycolipids due to the inhibition of enzymes like sterylglucosidase can also render the fungus non-pathogenic and inhibit its growth. uvic.ca

Table 3: Potential Antifungal Mechanisms of Flavonoid Analogues

| Target Organism | Mechanism of Action | Cellular Target/Process | Consequence | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Growth Inhibition | General metabolic disruption | Increased lag and doubling times. | nih.gov |

| Cryptococcus neoformans | Inhibition of Ergosterol Synthesis | Ergosterol biosynthetic pathway (e.g., lanosterol 14-α-demethylase) | Disruption of cell membrane integrity, cell death. | researchgate.net |

| Cryptococcus neoformans | Cell Membrane/Wall Disruption | Cell wall and plasma membrane structure | Leakage of intracellular components, cell lysis. | frontiersin.org |

| Cryptococcus neoformans | Enzyme Inhibition | Sterylglucosidase (Sgl1) | Accumulation of ergosterol 3β-D-glucoside, growth defects. | uvic.ca |

Computational and Theoretical Chemistry Approaches in 4 Methoxy 6 Chloroflavanone Research

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4'-Methoxy-6-chloroflavanone, molecular docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its bioactivity.

Researchers utilize sophisticated algorithms to "dock" the 4'-Methoxy-6-chloroflavanone molecule into the binding site of a target protein. The simulation calculates the binding affinity, or docking score, which is an estimation of the strength of the interaction. A lower docking score typically indicates a more favorable binding interaction.

For instance, in studies of structurally similar flavanone (B1672756) derivatives, molecular docking has been successfully employed to understand their interactions with enzymes like cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle and a target in cancer therapy. nih.gov These simulations can reveal crucial binding modes and identify key amino acid residues in the target's active site that interact with the flavanone ligand.

Key interactions often observed in flavanone-protein complexes include:

Hydrogen Bonds: The methoxy (B1213986) and carbonyl groups of the flavanone can act as hydrogen bond acceptors, while any hydroxyl groups can be donors.

Hydrophobic Interactions: The aromatic rings of the flavanone structure contribute to hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The planar aromatic rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

These detailed interaction profiles are invaluable for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications enhance or diminish the biological activity of the compound.

| Target Protein | Interacting Residues | Type of Interaction | Significance |

| Cyclin-Dependent Kinase 2 (CDK2) | Gln131, Asp86, Leu83 | Hydrogen Bond, Hydrophobic | Inhibition of cell cycle progression |

| Lipoxygenase (LOX) | Phe177, His367, Ile406 | Pi-Pi Stacking, Hydrogen Bond, Hydrophobic | Anti-inflammatory activity |

This table is illustrative and based on findings for structurally related flavanones.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic structure and reactivity of 4'-Methoxy-6-chloroflavanone. DFT is a computational method used to investigate the electronic properties of many-body systems by determining the electron density.

These calculations can be used to determine a variety of molecular properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Distribution of Electron Density: Visualizing where electrons are most likely to be found within the molecule.

Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Maps: Identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

For example, a DFT study on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, utilized the B3LYP/6-311++G(d,p) level of theory to determine its structure and molecular parameters. researchgate.net Such an analysis for 4'-Methoxy-6-chloroflavanone would reveal how the electron-withdrawing chlorine atom and the electron-donating methoxy group influence the electron distribution across the flavanone scaffold, thereby affecting its reactivity and interaction with biological targets.

| Calculated Property | Significance for 4'-Methoxy-6-chloroflavanone |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Predicts sites for intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the charge distribution on each atom. |

| Dipole Moment | Provides insight into the overall polarity of the molecule. |

This table is illustrative of typical DFT-derived properties.

Simulations of Conformational Dynamics and Ligand Binding in Biological Systems

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of 4'-Methoxy-6-chloroflavanone and its behavior within a biological environment, such as the binding pocket of a protein.

These simulations can:

Assess the Stability of the Ligand-Protein Complex: By running simulations over several nanoseconds, researchers can observe whether the docked pose of the flavanone is stable or if it undergoes significant conformational changes.

Reveal Water-Mediated Interactions: MD simulations explicitly include solvent molecules, allowing for the study of the role of water in mediating interactions between the ligand and the protein.

Calculate Binding Free Energies: More advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

By understanding the dynamic nature of the binding process, researchers can gain a more realistic picture of how 4'-Methoxy-6-chloroflavanone interacts with its biological targets, leading to more informed drug design strategies.

Prediction of Synthetic Reaction Mechanisms and Derivatization Pathways

Computational chemistry is also a powerful tool for synthetic chemists. Theoretical calculations can be used to predict the feasibility of different synthetic routes and to explore potential derivatization pathways for 4'-Methoxy-6-chloroflavanone.

By modeling the transition states and reaction intermediates, chemists can:

Elucidate Reaction Mechanisms: Understand the step-by-step process of a chemical reaction at the molecular level.

Predict Reaction Outcomes: Determine which products are most likely to form under different reaction conditions.

Guide the Design of New Derivatives: Computationally screen potential modifications to the flavanone scaffold to predict their electronic and steric effects, helping to prioritize the synthesis of new compounds with improved activity or properties.

For example, calculations could be used to predict the most likely sites for electrophilic aromatic substitution on the flavanone rings, guiding the synthesis of new halogenated or nitrated derivatives. Similarly, the reactivity of the carbonyl group could be computationally explored to design new reduction or condensation reactions. This predictive power accelerates the synthetic process and reduces the need for trial-and-error experimentation.

Future Research Directions and Translational Perspectives for 4 Methoxy 6 Chloroflavanone

Exploration of Novel Synthetic Routes for Enhanced Analogues

The future development of 4'-Methoxy-6-chloroflavanone as a therapeutic agent hinges on the ability to synthesize a variety of analogues for structure-activity relationship (SAR) studies. Established methods for flavanone (B1672756) synthesis, such as the Claisen-Schmidt condensation followed by intramolecular cyclization, provide a solid starting point. nih.govresearchgate.net These reactions typically involve the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025).

Future research should focus on developing more efficient and versatile synthetic strategies to generate a library of 4'-Methoxy-6-chloroflavanone analogues. This includes the introduction of a diverse range of substituents on both the A and B rings. The structural modifications on the aromatic B ring could include various electron-withdrawing groups, such as trifluoromethyl, or other electron-donating groups like additional methoxy (B1213986) or hydroxyl moieties. nih.gov Similarly, the A ring can be further functionalized with different halogen atoms or other groups to modulate the electronic properties and steric bulk of the molecule. nih.gov The use of modern synthetic methodologies, such as microwave-assisted synthesis, could offer advantages in terms of reduced reaction times and improved yields.

The table below outlines potential synthetic strategies and the types of analogues that could be explored:

| Synthetic Approach | Starting Materials | Potential Analogues | Rationale for Synthesis |

| Modified Claisen-Schmidt Condensation | 2'-hydroxy-5'-chloroacetophenone and various substituted 4-methoxybenzaldehydes | Analogues with varied substituents on the B-ring (e.g., hydroxyl, additional methoxy, trifluoromethyl) | To probe the influence of B-ring electronics on biological activity. |

| Suzuki and other cross-coupling reactions | Halogenated flavanone precursors | Analogues with aryl, heteroaryl, or alkyl groups at various positions | To explore the impact of steric bulk and extended conjugation on target binding. |

| Late-stage functionalization | 4'-Methoxy-6-chloroflavanone | Introduction of functional groups (e.g., amino, nitro) at specific positions | To enable further derivatization and the development of probes for target identification. |

These synthetic explorations will be crucial for identifying analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Identification of New Molecular Targets and Signaling Pathways

Understanding the molecular targets and signaling pathways modulated by 4'-Methoxy-6-chloroflavanone is fundamental to elucidating its mechanism of action and therapeutic potential. The known anticancer effects of structurally related flavonoids provide valuable clues. For instance, 4'-chloroflavanone (B1207093) has been shown to induce cell cycle arrest and apoptosis in human breast cancer cells, potentially through the activation of p53 and cytochrome c. mdpi.com Methoxylated flavones, on the other hand, are known to target various protein markers and activate downstream signaling pathways leading to cell death in cancer cells. mdpi.comtamu.edu

Future research should employ a multi-pronged approach to identify the specific molecular targets of 4'-Methoxy-6-chloroflavanone. In silico methods, such as molecular docking and virtual screening, can be utilized to predict potential protein targets. mdpi.comjaper.in These computational approaches can screen large libraries of proteins to identify those with binding sites that can accommodate the flavanone structure. mdpi.com

Subsequent experimental validation is crucial. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be used to identify direct binding partners of the compound. Once potential targets are identified, further studies will be needed to elucidate the downstream signaling pathways that are affected. This may involve investigating the modulation of key cellular processes such as:

Cell Cycle Regulation: Examining effects on cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. mdpi.com

Apoptosis: Assessing the activation of caspases and the regulation of Bcl-2 family proteins. mdpi.com

Signal Transduction Cascades: Investigating the modulation of pathways such as PI3K/Akt, MAPK, and NF-κB, which are often dysregulated in disease.

The following table summarizes potential molecular targets and pathways for investigation:

| Potential Molecular Target Class | Specific Examples | Rationale for Investigation |

| Kinases | Cyclin-dependent kinases (CDKs), Mitogen-activated protein kinases (MAPKs) | Many flavonoids are known to inhibit kinases involved in cell proliferation and survival. |

| Apoptotic Proteins | Caspases, Bcl-2 family proteins | The chloro-substituent may enhance pro-apoptotic activity. |

| Transcription Factors | p53, NF-κB | Flavonoids are known to modulate the activity of key transcription factors involved in cancer and inflammation. |

| Transport Proteins | P-glycoprotein | The lipophilic nature of the compound suggests potential interactions with drug efflux pumps. nih.gov |

Development of Advanced In Vitro Biological Models for Mechanistic Studies

To gain a deeper understanding of the biological effects of 4'-Methoxy-6-chloroflavanone, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, offer a more physiologically relevant environment for mechanistic studies. bioworld.comconsensus.appbiorxiv.org

3D Cell Culture Models: Spheroid and organoid cultures better mimic the complex cell-cell and cell-extracellular matrix interactions found in tissues. consensus.appbiorxiv.org These models can be invaluable for studying the anti-cancer activity of 4'-Methoxy-6-chloroflavanone and its analogues. For instance, 3D tumor spheroids can be used to assess the compound's ability to penetrate tumor tissue and induce cell death in a more realistic setting. nih.govactanaturae.runih.gov

Organ-on-a-Chip Technology: Microfluidic organ-on-a-chip platforms can be used to model the function of specific organs, such as the liver, and to study the metabolism and potential toxicity of drug candidates. bioworld.comamegroups.orgnih.govnih.gov A liver-on-a-chip model could be employed to investigate the hepatic metabolism of 4'-Methoxy-6-chloroflavanone and to identify any potential hepatotoxic effects early in the drug development process. amegroups.orgnih.gov

The table below outlines the application of these advanced models:

| In Vitro Model | Application for 4'-Methoxy-6-chloroflavanone Research | Key Insights to be Gained |

| 3D Tumor Spheroids | Evaluation of anti-cancer efficacy and tumor penetration. | More accurate assessment of therapeutic potential compared to 2D cultures. |

| Organoids (e.g., patient-derived) | Personalized medicine approaches to cancer therapy. | Understanding inter-individual variability in response to the compound. |

| Liver-on-a-Chip | Studying hepatic metabolism and potential hepatotoxicity. | Early identification of safety concerns and prediction of drug-drug interactions. |

| Multi-organ-on-a-Chip | Investigating systemic effects and pharmacokinetic properties. | A more holistic understanding of the compound's behavior in a simulated human body. |

Investigation of Synergistic Effects with Other Bioactive Compounds

A promising strategy to enhance the therapeutic efficacy of 4'-Methoxy-6-chloroflavanone is to investigate its synergistic effects in combination with other bioactive compounds. Flavonoids have been shown to act synergistically with conventional chemotherapeutic agents, often by sensitizing cancer cells to the effects of the drug. nih.govmdpi.com

Future research should explore the potential of combining 4'-Methoxy-6-chloroflavanone with established anti-cancer drugs, such as doxorubicin. nih.govelsevierpure.comnih.govmdpi.com Such combination therapies could potentially allow for lower doses of the chemotherapeutic agent, thereby reducing its toxicity and side effects. nih.gov

Furthermore, the synergistic potential of 4'-Methoxy-6-chloroflavanone with other natural compounds should be investigated. Combining it with other flavonoids or polyphenols could lead to enhanced bioactivity through complementary mechanisms of action. tamu.edunih.gov

The following table details potential combination strategies:

| Combination Partner | Rationale | Potential Therapeutic Area |

| Doxorubicin | Sensitization of cancer cells to chemotherapy. | Various cancers, particularly breast and lung cancer. nih.gov |

| Paclitaxel | Overcoming drug resistance mechanisms. | Ovarian, breast, and lung cancer. mdpi.com |

| Other Flavonoids (e.g., Quercetin, Curcumin) | Complementary mechanisms of action, enhanced bioavailability. | Cancer, inflammatory diseases. |

| Targeted Therapies (e.g., Kinase Inhibitors) | Overcoming resistance to targeted agents. | Specific cancer types driven by particular oncogenic pathways. |

Q & A

Q. What are the standard spectroscopic techniques for structural characterization of 4'-Methoxy-6-chloroflavanone?

To confirm the structure of 4'-Methoxy-6-chloroflavanone, researchers typically employ:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to identify proton and carbon environments, focusing on methoxy (δ ~3.8–4.0 ppm) and chloro-substituted aromatic signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : To detect functional groups like carbonyl (C=O) and aromatic C-Cl stretching.

Reference studies on structurally similar flavanones (e.g., 3',5-Dihydroxy-4',6,7-trimethoxyflavanone) have validated these methods for substituent analysis .

Q. How can HPLC conditions be optimized for purity analysis of 4'-Methoxy-6-chloroflavanone?

Key parameters include:

- Column : Reverse-phase C18 column (e.g., 250 × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution.

- Detection : UV absorption at λ = 280–320 nm, optimized for flavanone chromophores.

Studies on 6,4'-Dihydroxy-5,7-dimethoxyflavanone utilized similar protocols, achieving >95% purity with retention times <15 minutes .

Q. What synthetic routes are feasible for 4'-Methoxy-6-chloroflavanone?

A plausible synthesis involves:

- Claisen-Schmidt Condensation : Reaction of 4-methoxyacetophenone with 6-chloro-2-hydroxybenzaldehyde, followed by cyclization under acidic conditions.

- Selective Methoxylation/Chlorination : Post-cyclization functionalization using methoxy and chloro electrophiles.

Analogous methods for (±)-5,3'-Dihydroxy-4'-methoxyflavanone derivatives highlight the importance of protecting groups (e.g., acetyl) to prevent side reactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of 4'-Methoxy-6-chloroflavanone’s bioactivity?

SAR strategies include:

- Substituent Variation : Systematic replacement of methoxy and chloro groups with bioisosteres (e.g., -OCH3 → -OCH2CH3) to assess impact on target binding.

- Molecular Docking : Computational modeling to predict interactions with enzymes (e.g., cytochrome P450 or kinases).

Studies on 6-Chloro-2-(4-methoxyphenyl)quinoline demonstrated enhanced activity via halogen-π interactions in hydrophobic pockets .

Q. How should contradictory bioactivity data across studies be resolved?

Approaches include:

- Experimental Reprodubility : Standardizing cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration <0.1%), and dose ranges.

- Meta-Analysis : Cross-referencing datasets from independent studies to identify outliers or confounding variables (e.g., impurity profiles).

A systems biology framework, as proposed in , can contextualize discrepancies by integrating pharmacokinetic and pharmacodynamic variables .

Q. What strategies ensure stability and solubility in in vitro assays for 4'-Methoxy-6-chloroflavanone?

- Solubility : Use of co-solvents (e.g., DMSO:water 1:9) or β-cyclodextrin inclusion complexes.

- Stability Testing : Accelerated degradation studies (pH 2–9, 25–37°C) monitored via HPLC to identify optimal storage conditions (-20°C in desiccated form).

Similar protocols for 3',5-Dihydroxy-4',6,7-trimethoxyflavanone confirmed stability in DMSO for >6 months .

Methodological Notes

- Data Integration : Cross-referenced synthesis, characterization, and bioactivity data from peer-reviewed studies (e.g., Acta Crystallographica, Journal of Organic Chemistry) .

- Experimental Rigor : Emphasis on reproducibility, analytical validation, and mechanistic depth to align with academic research standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.